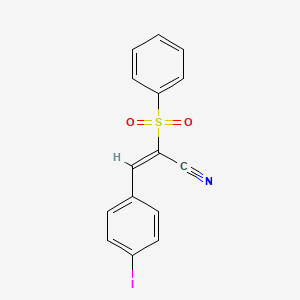
(2E)-3-(4-iodophenyl)-2-(phenylsulfonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-iodophenyl)-2-(phenylsulfonyl)prop-2-enenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as 'IPPS' and belongs to the class of enone compounds. The unique chemical structure of IPPS makes it an attractive candidate for drug development and has been studied for its potential in treating various diseases.
Mechanism of Action
The mechanism of action of IPPS involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of the NF-κB pathway, which is a key pathway involved in inflammation and cancer cell growth. IPPS has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
IPPS has been found to have a number of biochemical and physiological effects in the body. The compound has been shown to reduce inflammation and oxidative stress, which are both key factors in the development of various diseases. IPPS has also been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of cancer treatments.
Advantages and Limitations for Lab Experiments
The advantages of using IPPS in lab experiments include its relatively simple synthesis process and its potential applications in drug development. However, the limitations of using IPPS in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are a number of future directions for the study of IPPS. One potential direction is the development of IPPS-based drugs for the treatment of cancer and other diseases. Another direction is the study of IPPS in combination with other drugs to enhance its therapeutic effects. Further research is also needed to fully understand the mechanism of action of IPPS and its potential applications in medicine.
Synthesis Methods
The synthesis of IPPS involves the reaction of 4-iodobenzaldehyde with phenylsulfonylacetylene in the presence of a base catalyst. The resulting product is then subjected to a reaction with malononitrile to yield IPPS. The synthesis of IPPS is a relatively simple process and can be carried out in a laboratory setting.
Scientific Research Applications
IPPS has been extensively studied for its potential applications in medicine. The compound has been found to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. Studies have shown that IPPS can inhibit the growth of cancer cells and reduce inflammation in the body. The compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(4-iodophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO2S/c16-13-8-6-12(7-9-13)10-15(11-17)20(18,19)14-4-2-1-3-5-14/h1-10H/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQLYWNZNXOESR-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)I)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)I)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

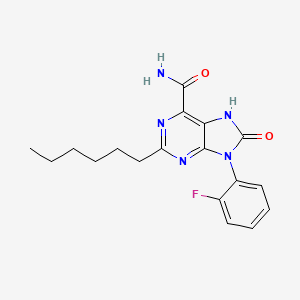

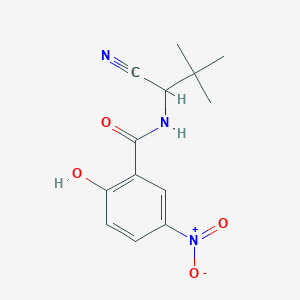
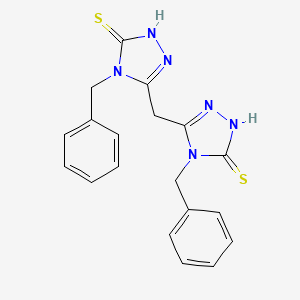
![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

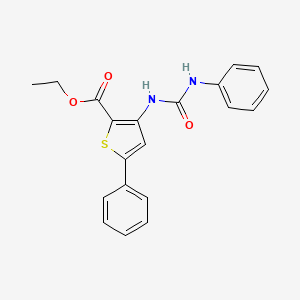
![1-({[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]thio}acetyl)piperidine](/img/structure/B2400070.png)
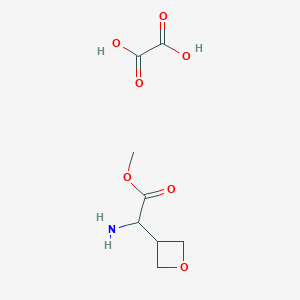

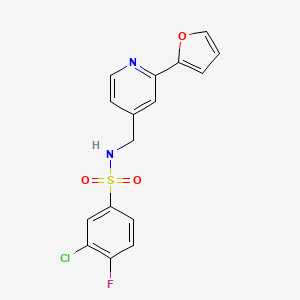
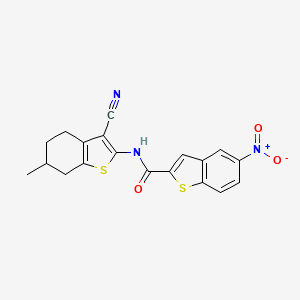
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2400077.png)
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2400078.png)